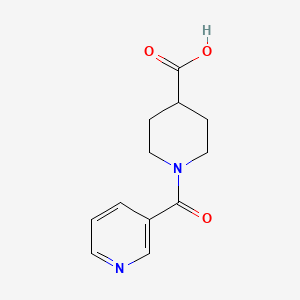

![molecular formula C13H9NO2S B1298365 7-甲基噻吩[2,3-b]喹啉-2-羧酸 CAS No. 333312-06-4](/img/structure/B1298365.png)

7-甲基噻吩[2,3-b]喹啉-2-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

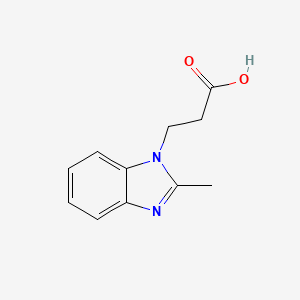

7-Methylthieno[2,3-b]quinoline-2-carboxylic acid is a compound that belongs to the class of quinoline derivatives. Quinolines are heterocyclic aromatic organic compounds with a wide range of biological activities and applications in medicinal chemistry. Although the provided papers do not directly discuss 7-Methylthieno[2,3-b]quinoline-2-carboxylic acid, they do provide insights into the synthesis, structure, and biological activity of related quinoline derivatives, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of quinoline derivatives often involves multi-step reactions that introduce various functional groups to the quinoline core. For instance, the synthesis of 7-(3-amino- or 3-aminomethyl-1-pyrrolidinyl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids includes the introduction of amino groups and a pyrrolidine ring to the quinoline core . Similarly, the synthesis of 7-heterocycle-substituted quinoxalinecarboxylic acids involves the attachment of a substituted phenyl group through a urethane linkage at the C-7 position . These methods could potentially be adapted for the synthesis of 7-Methylthieno[2,3-b]quinoline-2-carboxylic acid by incorporating a methylthieno group at the appropriate position on the quinoline ring.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the presence of a quinoline core, which can be modified with various substituents that influence the compound's properties and biological activity. For example, the presence of a methyl or phenyl group in the pyrrolidine ring of certain quinolones affects their antibacterial activity . The molecular modeling study of pyrrolo[3,2-c]quinoline derivatives as inhibitors of kynurenine-3-hydroxylase also highlights the importance of the substituents in determining the binding affinity and selectivity of these compounds . The molecular structure of 7-Methylthieno[2,3-b]quinoline-2-carboxylic acid would likely exhibit similar considerations regarding the influence of the methylthieno substituent on its biological activity.

Chemical Reactions Analysis

Quinoline derivatives can participate in various chemical reactions, often facilitated by their functional groups. The reductive lactamisation of tetrahydro[1,4]thiazino[2,3-h]quinoline-8-carboxylic acids, for example, is a reaction that involves the reduction of nitro groups and the formation of lactam rings . The reactivity of 7-Methylthieno[2,3-b]quinoline-2-carboxylic acid would depend on the presence and position of reactive functional groups, such as carboxylic acid, which could undergo reactions like decarboxylation or esterification.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of different substituents can significantly alter these properties. For example, the water solubility of a quinoxalinecarboxylic acid derivative was enhanced by the introduction of a carboxyphenyl carbamoyloxymethyl imidazole group . The physical and chemical properties of 7-Methylthieno[2,3-b]quinoline-2-carboxylic acid would need to be empirically determined, but it is reasonable to assume that the methylthieno group would impact its overall properties, potentially affecting its solubility and stability.

科学研究应用

防腐材料

喹啉衍生物,包括潜在的7-甲基噻吩[2,3-b]喹啉-2-羧酸,以其作为防腐剂的有效性而闻名。这些化合物与金属表面形成稳定的螯合络合物,提供了对腐蚀的保护。它们高电子密度和吸附到金属表面的能力使它们在材料科学和工业应用中具有重要价值(C. Verma, M. Quraishi, E. Ebenso, 2020)。

有机合成

对喹啉衍生物的研究还延伸到合成复杂有机分子,包括嘧啶并[4,5-b]喹啉及其硫代类似物。这些努力突显了喹啉结构在促进具有重要治疗意义的生物活性分子合成中的多功能性。这表明,像7-甲基噻吩[2,3-b]喹啉-2-羧酸这样的衍生物可能是合成新化合物的关键中间体或最终产品(R. Nandha Kumar, T. Suresh, A. Mythili, P. Mohan, 2001)。

生物活性

喹啉衍生物以其广泛的生物活性而闻名,包括抗肿瘤、抗疟疾、抗菌和抗真菌性能。这种广泛的生物活性范围表明,像7-甲基噻吩[2,3-b]喹啉-2-羧酸这样的特定衍生物可能在药物发现和开发中具有潜力,特别是在寻找治疗各种疾病的新疗法方面(Xiao-fei Shang et al., 2018)。

光电材料

将喹啉和嘧啶片段纳入π-扩展的共轭体系对于创造新型光电材料是有价值的。这表明,像7-甲基噻吩[2,3-b]喹啉-2-羧酸这样的衍生物可能在开发用于电子设备、发光元件和光电转换元件的材料中发挥作用,突显了它们在材料科学和工程中的重要性(G. Lipunova, E. Nosova, V. Charushin, O. Chupakhin, 2018)。

环境影响和降解

了解喹啉化合物的降解机制是至关重要的,因为它们在各个行业中的使用和潜在的环境影响。它们的双环结构的复杂性使它们对自然降解具有抵抗力,促使研究高效降解技术。这一研究领域对于环境保护和喹啉衍生物的安全利用至关重要(Yanhong Luo et al., 2020)。

安全和危害

属性

IUPAC Name |

7-methylthieno[2,3-b]quinoline-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO2S/c1-7-2-3-8-5-9-6-11(13(15)16)17-12(9)14-10(8)4-7/h2-6H,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STFBAYHWAROTRN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC3=C(C=C2C=C1)C=C(S3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90354660 |

Source

|

| Record name | 7-methylthieno[2,3-b]quinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90354660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Methylthieno[2,3-b]quinoline-2-carboxylic acid | |

CAS RN |

333312-06-4 |

Source

|

| Record name | 7-Methylthieno[2,3-b]quinoline-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=333312-06-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-methylthieno[2,3-b]quinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90354660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4H-1-Benzopyran-4-one, 2,3-dihydro-3-[(4-nitrophenyl)methylene]-](/img/structure/B1298283.png)

![5-{2-[(4-Fluorobenzyl)thio]phenyl}-1,3,4-thiadiazol-2-amine](/img/structure/B1298293.png)

![1-[3-[(2,6-Dichlorophenyl)methoxy]phenyl]ethanone](/img/structure/B1298298.png)

![2-[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]benzoic acid](/img/structure/B1298306.png)

![4-tert-Butylamino-6-morpholin-4-yl-[1,3,5]triazine-2-carboxylic acid](/img/structure/B1298307.png)

![3-[(Pyridin-3-ylmethyl)-amino]-benzoic acid](/img/structure/B1298313.png)

![2-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B1298328.png)

![4-(chloromethyl)-2H-benzo[h]chromen-2-one](/img/structure/B1298334.png)